molecular formula C23H28O9 B13400441 Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

Cat. No.: B13400441
M. Wt: 448.5 g/mol
InChI Key: JIEVJXRUYDZFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted cyclodeca[b]furan derivative featuring a complex polycyclic framework. Key structural elements include:

  • Cyclodeca[b]furan core: A 10-membered fused ring system with a furan moiety, contributing to conformational rigidity .
  • Functional groups: Acetyloxy, methylidene, oxo, and ester groups at positions 5, 3, 2, and 6, respectively.
  • Epoxide-derived substituent: A 2,3-dimethyloxirane-2-carbonyloxy group at position 4, which may influence reactivity and bioactivity .

The molecular formula is C₂₄H₂₈O₁₀ (calculated based on structural analogs in and ), with a molecular weight of 500.48 g/mol.

Properties

Molecular Formula

C23H28O9

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C23H28O9/c1-11-8-7-9-15(21(26)28-6)18(29-14(4)24)19(31-22(27)23(5)13(3)32-23)17-12(2)20(25)30-16(17)10-11/h9-10,13,16-19H,2,7-8H2,1,3-6H3

InChI Key

JIEVJXRUYDZFTD-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(C)C(=O)OC2C3C(C=C(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple steps, including the formation of the oxirane ring and the esterification of the carboxylate group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source
Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-...-furan-6-carboxylate Cyclodeca[b]furan 4-(2,3-dimethyloxirane-2-carbonyloxy), 5-acetyloxy, 3-methylidene, 6-carboxylate C₂₄H₂₈O₁₀ 500.48 Hypothetical
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-...-furan-4-yl] but-2-enoate Cyclodeca[b]furan 6-(hydroxymethyl), 4-(but-2-enoate ester) C₂₂H₂₈O₈ 420.46
10-Methyl-3-methylidene-2-oxo-...-cyclodeca[b]furan-6-carboxylic acid Cyclodeca[b]furan 6-carboxylic acid (free acid form) C₁₈H₂₂O₇ 350.36
Ethyl 5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxylate 1,3,4-Oxadiazine 4-phenyl, 5-oxo, 2-carboxylate C₁₂H₁₂N₂O₄ 248.24

Key Observations :

  • The target compound shares a cyclodeca[b]furan core with the analogs in and but differs in substituent complexity.
  • The ethyl oxadiazine carboxylate () has a smaller heterocyclic core but demonstrates how ester groups influence crystallinity (triclinic system, P1 space group) and intermolecular interactions (C–H···O hydrogen bonds) .
Physicochemical and Crystallographic Properties
  • Solubility : The target compound’s ester and acetyloxy groups likely increase lipophilicity compared to the carboxylic acid analog (), improving membrane permeability but reducing aqueous solubility .
  • Hydrogen bonding : The oxirane and carbonyl groups may participate in C–H···O interactions, similar to the oxadiazine derivative’s crystal packing (). However, the cyclodeca[b]furan’s puckering (see ) could sterically hinder these interactions .
  • Thermal stability: Cyclodeca[b]furan derivatives with fused rings typically exhibit higher melting points (>200°C) compared to monocyclic oxadiazines (~150–180°C) due to rigid conformations .

Biological Activity

Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound with significant biological potential. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of furan derivatives and exhibits a unique structural framework that is pivotal for its biological activity. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound, including:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines.
    • A study reported an IC50 value of 0.56 µM for tubulin polymerization inhibition, indicating its potential as a vascular disrupting agent (VDA) in cancer therapy .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, characterized by the activation of caspase pathways and the release of cytochrome c from mitochondria .
    • Flow cytometry analysis revealed alterations in the cell cycle distribution in treated cells, suggesting G2/M phase arrest as a potential mechanism .
  • Anti-inflammatory Properties :
    • Similar compounds within the furan class have been reported to exhibit anti-inflammatory activity through COX-2 inhibition. This suggests that methyl 5-acetyloxy derivatives may also possess such properties .

Case Studies

  • Cytotoxicity Assessment :
    • A series of benzo[b]furan derivatives were evaluated for their cytotoxic activities against human leukemia cell lines HL-60 and U937. The compound exhibited higher potency compared to other derivatives tested .
  • In Vivo Studies :
    • In vivo models using rat breast cancer tumors demonstrated that administration of the compound resulted in significant tumor reduction within a short timeframe .

Data Tables

Activity Type IC50 Value (µM) Cell Line Reference
Tubulin Polymerization0.56Various Cancer Cells
Cytotoxic Activity< 1HepG2
Anti-inflammatoryNot SpecifiedCOX-2 Inhibition

Q & A

Q. What are the primary synthetic strategies for constructing the cyclodeca[b]furan core in this compound?

The cyclodeca[b]furan core can be synthesized via palladium-catalyzed reductive cyclization or multi-step annulation reactions. Evidence from analogous furan derivatives (e.g., furoic acid esters) suggests using formic acid derivatives as CO surrogates to stabilize intermediates during cyclization . Key steps include:

  • Ring-closing metathesis for macrocycle formation.
  • Epoxide functionalization to introduce oxirane groups, as seen in similar bicyclic ether systems .
  • Stereochemical control via chiral auxiliaries or asymmetric catalysis to manage methylidene and acetyloxy substituents.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this polyfunctional molecule?

  • ¹H/¹³C NMR : Assign signals using 2D-COSY and HSQC to distinguish overlapping methyl/methylene groups and confirm oxirane (epoxide) connectivity .
  • IR spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1715–1740 cm⁻¹) and acetyloxy C-O bonds (~1240 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula via exact mass matching, critical for differentiating isomers .

Q. What are the reactivity patterns of the methylidene and oxirane groups under acidic/basic conditions?

  • Methylidene group : Prone to electrophilic addition (e.g., bromination) or Diels-Alder reactions due to conjugated diene systems .
  • Oxirane ring : Susceptible to nucleophilic ring-opening (e.g., with amines or water) under acidic conditions, forming diols or ether derivatives . Experimental protocols for analogous epoxides recommend using controlled pH buffers to prevent undesired side reactions .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict stereochemical outcomes in the synthesis of this compound?

Density Functional Theory (DFT) calculations optimize transition states for key steps like epoxide ring-opening or cyclodeca[b]furan formation. For example:

  • Conformational analysis of the 10-membered ring to assess strain and stability .
  • NBO (Natural Bond Orbital) analysis to evaluate electronic effects of acetyloxy and methyl substituents on reactivity . Studies on similar furan-carboxylates highlight the role of solvent polarity in stabilizing zwitterionic intermediates during ring-closing .

Q. What strategies address contradictions in reported biological activity data for structurally related furan derivatives?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed esters or epoxide dimers) that skew bioactivity results .
  • Solvent-dependent aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous media, which alters apparent potency .
  • Metabolic instability : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., esterase-mediated cleavage) .

Q. How can X-ray crystallography resolve challenges in confirming the absolute configuration of the cyclodeca[b]furan system?

Single-crystal X-ray diffraction is essential for:

  • Assigning stereocenters : Heavy atoms (e.g., sulfur in thiazolidine analogs) enhance anomalous scattering for phase determination .
  • Validating intramolecular hydrogen bonds : Critical for stabilizing the macrocyclic conformation . For poorly diffracting crystals, synchrotron radiation or cryo-cooling (100 K) improves resolution .

Methodological Considerations

Q. What chromatographic techniques optimize purification of this highly oxygenated macrocycle?

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar degradation products .
  • Size-exclusion chromatography (SEC) : Remove polymeric byproducts formed during esterification or epoxidation .
  • Preparative TLC : Silica gel plates with ethyl acetate/hexane (3:7) resolve diastereomers of methylidene-containing intermediates .

Q. How do solvent and temperature influence the regioselectivity of oxirane ring-opening in this compound?

  • Polar aprotic solvents (DMF, DMSO) : Favor SN2 mechanisms, producing trans-diols .
  • Protic solvents (MeOH/H2O) : Promote SN1 pathways, leading to racemic mixtures .
  • Low temperatures (−78°C) : Suppress epoxide rearrangement, as observed in similar bicyclic ether systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.